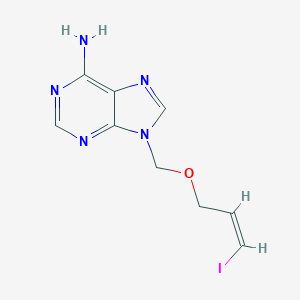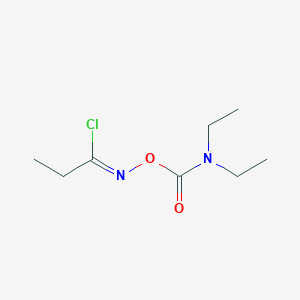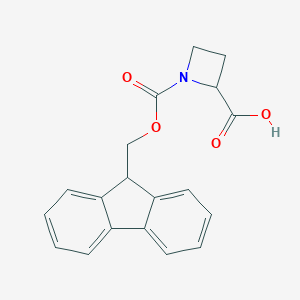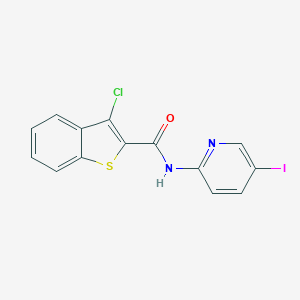![molecular formula C15H15N3O4 B237170 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide, also known as NPD1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurodegenerative diseases.
Mecanismo De Acción
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide also inhibits the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. Furthermore, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide promotes the growth and survival of neurons by activating the PI3K/Akt pathway.
Biochemical and Physiological Effects:
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can help to protect neurons from damage. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been shown to promote the growth and survival of neurons, which can help to improve cognitive function. 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has also been found to have anti-tumor effects in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is its high purity and stability. This makes it easier to accurately measure and control the dose of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide used in experiments. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. One area of research could focus on developing new synthesis methods to produce 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide more efficiently and cost-effectively. Additionally, further studies could investigate the potential therapeutic applications of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide in other diseases, such as cancer and cardiovascular disease. Furthermore, future studies could focus on developing new derivatives of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide with improved potency and selectivity. Finally, studies could investigate the potential use of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide as a diagnostic tool for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-nitrofurfural with 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide. This synthesis method has been optimized to produce 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide has been found to promote the growth and survival of neurons, which can help to improve cognitive function.
Propiedades
Nombre del producto |
5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide |
|---|---|
Fórmula molecular |
C15H15N3O4 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
5-nitro-N-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c19-15(13-7-8-14(22-13)18(20)21)16-11-3-5-12(6-4-11)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
Clave InChI |
SQJVQCAZMPJVSB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)


![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)